molecular formula C18H10ClN3O4 B5977801 5-(2-chloro-4-nitrophenyl)-N-(2-cyanophenyl)furan-2-carboxamide

5-(2-chloro-4-nitrophenyl)-N-(2-cyanophenyl)furan-2-carboxamide

Cat. No.: B5977801
M. Wt: 367.7 g/mol
InChI Key: JIMNLRWEFDODFD-UHFFFAOYSA-N
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Description

5-(2-chloro-4-nitrophenyl)-N-(2-cyanophenyl)furan-2-carboxamide is a synthetic organic compound that features a furan ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chloro-4-nitrophenyl)-N-(2-cyanophenyl)furan-2-carboxamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Nitration: Introduction of a nitro group to a chlorophenyl ring.

    Cyanation: Introduction of a cyano group to a phenyl ring.

    Furan Ring Formation: Cyclization to form the furan ring.

    Amidation: Formation of the carboxamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the nitro group.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloro group can be substituted by nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Products may include furanones or nitroso derivatives.

    Reduction: Products may include amines.

    Substitution: Products may include substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to its functional groups.

Biology

    Biological Probes: Used in the study of biological systems due to its reactive functional groups.

Medicine

    Drug Development: Potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

    Materials Science: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-chloro-4-nitrophenyl)-N-(2-cyanophenyl)furan-2-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-chloro-4-nitrophenyl)-N-phenylfuran-2-carboxamide
  • 5-(2-chloro-4-nitrophenyl)-N-(2-methylphenyl)furan-2-carboxamide

Uniqueness

The presence of both a nitro group and a cyano group in 5-(2-chloro-4-nitrophenyl)-N-(2-cyanophenyl)furan-2-carboxamide may confer unique reactivity and binding properties compared to similar compounds.

Properties

IUPAC Name

5-(2-chloro-4-nitrophenyl)-N-(2-cyanophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClN3O4/c19-14-9-12(22(24)25)5-6-13(14)16-7-8-17(26-16)18(23)21-15-4-2-1-3-11(15)10-20/h1-9H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMNLRWEFDODFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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